molecular formula C4H10N2OS B8758168 N-[2-mercaptoethyl]-N'-methylurea CAS No. 72545-68-7

N-[2-mercaptoethyl]-N'-methylurea

Cat. No.: B8758168
CAS No.: 72545-68-7
M. Wt: 134.20 g/mol
InChI Key: GZFMPEKGONDQFE-UHFFFAOYSA-N
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Description

N-[2-Mercaptoethyl]-N'-methylurea is a urea derivative characterized by a mercaptoethyl (-CH₂CH₂SH) group and a methyl (-CH₃) substituent on adjacent urea nitrogen atoms. Such features may position it for applications in pharmaceuticals (e.g., prodrugs, enzyme inhibitors) or materials science.

Properties

CAS No.

72545-68-7

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

1-methyl-3-(2-sulfanylethyl)urea

InChI

InChI=1S/C4H10N2OS/c1-5-4(7)6-2-3-8/h8H,2-3H2,1H3,(H2,5,6,7)

InChI Key

GZFMPEKGONDQFE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Compounds

Substituent-Driven Structural Variations

The table below compares key structural features and applications of N-[2-mercaptoethyl]-N'-methylurea with similar urea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Toxicity/Safety Notes
This compound C₄H₉N₂O₂S 137.19 Mercaptoethyl, Methyl Pharmaceutical research (inferred) Limited data; thiol reactivity requires caution
N-Nitroso-N-Methylurea C₂H₅N₃O₂ 103.08 Nitroso, Methyl Chemotherapy (alkylating agent) Carcinogenic; hazardous
N-(2-Fluorophenyl)-N'-methylurea C₈H₉FN₂O 168.17 Fluorophenyl, Methyl Structural biology research Not specified
Fluometuron (herbicide) C₁₀H₁₁F₃N₂O 232.20 Trifluoromethyl, Phenyl Agriculture (herbicide) Regulated pesticide
N,N'-Methylenebis(urea) C₃H₈N₄O₂ 132.12 Methylene-bridged urea Industrial polymers/resins Insufficient toxicological data
Key Observations:
  • Mercaptoethyl vs.
  • Chloroethyl vs. Mercaptoethyl : Compounds like N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea () feature chloroethyl groups, which are strong alkylating agents. In contrast, the mercaptoethyl group may act as a nucleophile or antioxidant .

Physicochemical Properties

  • Solubility and Lipophilicity : The mercaptoethyl group increases hydrophilicity compared to aromatic substituents (e.g., fluometuron’s trifluoromethylphenyl group ). However, thiols can oxidize to disulfides, altering solubility under oxidative conditions.
  • Stability : N-Nitroso-N-methylurea is highly reactive and unstable due to its nitroso group, whereas the target compound’s thiol may require stabilization against oxidation.

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